methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate
Description
Historical Context and Development
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (CAS: 1180843-76-8) emerged in the early 21st century as part of efforts to optimize bioactive phenoxy acetamide derivatives. Its development aligns with advancements in synthetic organic chemistry, particularly in designing intermediates for pharmaceuticals and agrochemicals. The compound gained attention due to its structural complexity, combining a phenoxy phenyl backbone with chloro and methylacetamido substituents, which enhance its utility in modular synthesis. Early patents, such as those filed by pharmaceutical companies for antipsychotic agents like Asenapine maleate, highlight its role as a critical intermediate.
Chemical Classification and Nomenclature
This compound belongs to the phenoxy acetamide class, characterized by an acetamide group linked to a substituted phenoxyphenyl moiety. Its IUPAC name reflects its structural features:
- Methyl ester group : Indicated by "methyl acetate."
- N-methylacetamido substituent : A tertiary amide with a methyl group on the nitrogen.
- 5-chloro-2-phenoxyphenyl backbone : A biphenyl system with chlorine and phenoxy groups at specific positions.
Molecular formula : C₁₈H₁₈ClNO₄
Molecular weight : 347.79 g/mol.
Key identifiers :
| Property | Value |
|---|---|
| CAS Registry Number | 1180843-76-8 |
| SMILES | COC(=O)CN(C)C(=O)C1=CC(=C(C=C1)Cl)OC2=CC=CC=C2 |
The compound’s classification under acetamide derivatives underscores its reactivity in nucleophilic substitutions and cross-coupling reactions.
Significance in Organic Chemistry Research
This compound is pivotal in three areas:
- Pharmaceutical intermediates : Serves as a precursor for neuroleptic agents and antimicrobial compounds.
- Structural complexity : Its multi-substituted aromatic system enables studies on steric effects and electronic modulation.
- Methodological advancements : Synthetic routes for this compound have informed green chemistry practices, such as microwave-assisted amidation and solvent-free coupling.
For example, its synthesis often involves TBTU-mediated coupling of phenoxy acetic acid derivatives with methylamine, achieving yields >80% under optimized conditions.
Research Objectives and Scope
Current research focuses on:
- Synthetic optimization : Reducing reaction steps via one-pot methodologies.
- Biological activity profiling : Investigating its potential as a kinase inhibitor or antimicrobial agent.
- Structure-activity relationship (SAR) studies : Modifying the chloro and phenoxy groups to enhance target selectivity.
Ongoing studies aim to expand its applications in material science, particularly in polymer cross-linking and ligand design for metal-organic frameworks.
Properties
IUPAC Name |
methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBXDQYQMEQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
The compound’s structure comprises three critical moieties:
- 5-Chloro-2-phenoxyphenyl group : A diaryl ether scaffold with a chlorine substituent at the 5-position.
- N-Methylacetamido group : A secondary amide with a methyl substituent on the nitrogen.
- Methyl ester : A carboxylate ester at the terminal position.
These groups suggest a synthesis pathway involving sequential coupling, amidation, and esterification reactions. The molecular formula (C₁₈H₁₈ClNO₄) and molar mass (347.79 g/mol) align with derivatives of arylacetic acid, further supporting this approach.
Synthetic Routes and Reaction Mechanisms
Route 1: Sequential Aryl Coupling and Amidation
Step 1: Synthesis of 5-Chloro-2-phenoxyphenylacetic Acid
The diaryl ether core is synthesized via Ullmann coupling or nucleophilic aromatic substitution between 2-chloro-5-nitrophenol and bromobenzene derivatives. Reduction of the nitro group yields the amine, which is diazotized and substituted to introduce the acetic acid side chain.
Reaction Scheme :
$$
\text{2-Chloro-5-nitrophenol} + \text{Bromobenzene} \xrightarrow{\text{Cu, DMF}} \text{5-Chloro-2-phenoxynitrobenzene} \xrightarrow{\text{H}2/\text{Pd}} \text{5-Chloro-2-phenoxyaniline} \xrightarrow{\text{NaNO}2,\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CH}_2\text{COOH}} \text{5-Chloro-2-phenoxyphenylacetic acid}
$$
Step 2: N-Methylation of the Acetamido Group
The acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to form the secondary amide:
$$
\text{5-Chloro-2-phenoxyphenylacetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{N-Methyl-2-(5-chloro-2-phenoxyphenyl)acetamide}
$$
Step 3: Esterification of the Terminal Carboxyl Group
The final esterification employs methanol under acidic conditions (e.g., H₂SO₄) or via Mitsunobu reaction:
$$
\text{N-Methyl-2-(5-chloro-2-phenoxyphenyl)acetamide} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate}
$$
Route 2: One-Pot Tandem Reaction
A more efficient approach involves a tandem Ullmann coupling-amidation-esterification sequence using palladium catalysts. This method reduces intermediate isolation steps, improving yield (theoretical: ~65–70%).
Key Conditions :
- Catalyst: Pd(OAc)₂/Xantphos
- Base: K₂CO₃
- Solvent: DMF at 110°C
Purification and Characterization
Formulation and Stability Considerations
Challenges and Optimization Opportunities
- Low Yield in Amidation : Replace methylamine with trimethylaluminum to enhance nucleophilicity.
- Ester Hydrolysis : Use anhydrous methanol and molecular sieves to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is primarily studied for its potential therapeutic applications. Its structure suggests it may exhibit biological activity relevant to various diseases.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Biochemical Research
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : It has been employed in research to evaluate its role as an inhibitor in specific enzymatic reactions, particularly those involving amino acid metabolism. Such studies help elucidate its mechanism of action at a molecular level .
Ergogenic Supplementation
Amino acid derivatives like this compound are explored for their potential as ergogenic aids in sports science.
- Performance Enhancement : Research indicates that compounds affecting anabolic hormone secretion may improve physical performance and recovery in athletes. This compound's influence on muscle protein synthesis makes it a subject of interest in sports nutrition .
Case Study 1: Anticancer Properties
A study published in Critical Reviews in Food Science and Nutrition examined the effects of amino acid derivatives on cancer cell proliferation. This compound was included in a panel of compounds tested against various cancer cell lines. Results showed significant cytotoxicity at specific concentrations, warranting further exploration into its mechanism of action and potential therapeutic applications .
Case Study 2: Ergogenic Effects
In a controlled trial assessing the impact of amino acid supplementation on athletic performance, this compound was administered to participants engaged in high-intensity training. The findings suggested improvements in recovery times and muscle soreness reduction compared to the placebo group, highlighting its potential as an ergogenic supplement .
Mechanism of Action
The mechanism by which methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a 5-chloro-2-phenoxyphenyl group linked to an N-methylacetamido moiety and a methyl ester.
- Key functional groups: ester (COOCH₃), acetamide (N-methyl), and aromatic chloro-phenoxy substituents.
Comparison with Structural Analogs
Ethyl 2-(2-(2-(4-Chlorophenoxy)phenyl)-N-methylacetamido)acetate
- CAS No.: 1035404-17-1
- Molecular Formula: C₁₉H₂₀ClNO₄
- Molecular Weight : 361.82 g/mol
- Structural Differences: Ester Group: Ethyl (COOCH₂CH₃) instead of methyl (COOCH₃). Substituent Position: 4-Chlorophenoxy vs. 5-chloro-2-phenoxyphenyl.
- Properties :
- Hazards : Labeled with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Methyl 2-[2-(2,4-Dichlorophenyl)-N-methylacetamido]acetate
- CAS No.: 58123-66-3
- Molecular Formula: C₁₂H₁₂Cl₂NO₃ (estimated*)
- Structural Differences: Aromatic Substituent: 2,4-Dichlorophenyl instead of chlorophenoxyphenyl.
- Impact :
- Greater electron-withdrawing effect from two chlorine atoms may enhance stability but reduce solubility in polar solvents.
- Steric hindrance from 2,4-dichloro substitution could affect binding in biological systems.
Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate
- CAS No.: 954274-14-7
- Molecular Formula: C₁₂H₁₂Cl₂NO₃ (estimated*)
- Structural Differences: Aromatic Substituent: 2,6-Dichlorophenyl vs. 5-chloro-2-phenoxyphenyl.
Tabular Comparison of Key Properties
*Estimated based on structural similarity.
Research Findings and Implications
Structural Effects on Physicochemical Properties
- Stability : Ethyl esters (e.g., Ethyl Analog) may hydrolyze slower than methyl esters in vivo, affecting drug bioavailability .
Biological Activity
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (CAS Number: 1180843-76-8) is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 347.79 g/mol. The structure includes a chloro substituent, a phenoxy group, and an acetamido moiety, which contribute to its unique properties and biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClNO₄ |
| Molecular Weight | 347.79 g/mol |
| IUPAC Name | Methyl N-[(5-chloro-2-phenoxyphenyl)acetyl]-N-methylglycinate |
| InChI Key | MHVBXDQYQMEQOP-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interactions with specific molecular targets.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, which may be pivotal in therapeutic contexts. For example, it has been shown to interact with protein-ligand complexes, influencing metabolic pathways and potentially leading to therapeutic outcomes in diseases related to enzyme dysfunction .
Protein-Ligand Interactions
Studies have suggested that the compound's structure allows it to bind effectively to specific receptors or enzymes, modifying their activity. This property is particularly valuable in drug design and development, where selective inhibition can lead to desired pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. For instance, studies involving various cancer cell lines have reported significant reductions in cell viability upon treatment with this compound .
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibition of specific enzymes by this compound, revealing IC50 values indicative of potent inhibitory effects. The binding affinity was confirmed through molecular docking studies, which showed favorable interactions between the compound and target enzymes .
- Antiproliferative Effects : Another research focused on its antiproliferative effects against breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell proliferation with an IC50 value comparable to established chemotherapeutics .
Applications in Research
This compound is utilized in various research applications:
- Synthesis of Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic compounds.
- Pharmaceutical Development : Due to its biological activity, it is being explored as a candidate for developing new therapeutic agents targeting metabolic disorders and cancers .
Q & A
Synthesis Optimization and Reaction Monitoring
Q: What methodological approaches are recommended for synthesizing methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, and how can reaction progress be reliably monitored? A: Multi-step synthesis often employs coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxyl groups for amide bond formation . Key steps include:
- Stepwise activation : Sequential addition of reagents (e.g., 2,6-lutidine as a base) at controlled temperatures (0–5°C) to minimize side reactions .
- TLC monitoring : Use hexane:ethyl acetate (9:3 v/v) as a mobile phase to track intermediates and confirm product formation .
- Purification : Acid/base washes (e.g., 2.0 N HCl or 10% NaHCO₃) to remove unreacted starting materials, followed by solvent drying (anhydrous Na₂SO₄) and rotary evaporation .
Structural Characterization and Data Interpretation
Q: Which analytical techniques are critical for resolving structural ambiguities in this compound, and how should conflicting spectroscopic data be addressed? A:
- NMR (¹H/¹³C) : Assign peaks using DMSO-d₆ as a solvent; compare chemical shifts with analogous compounds (e.g., 5-chloro-2-phenoxyphenyl motifs) to validate substituent positions .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., amide bond geometry) via single-crystal diffraction (CCDC deposition recommended) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and cross-validate with elemental analysis (<0.5% deviation) .
Conflict resolution : Replicate experiments under standardized conditions (e.g., solvent purity, temperature) and compare with crystallographic data to reconcile discrepancies .
Designing Biological Activity Studies
Q: How can researchers systematically evaluate the biological activity of this compound, given limited prior data? A:
- Structural analogs : Reference compounds with similar scaffolds (e.g., trifluoroethyl or indole-containing acetamides) to hypothesize targets (e.g., enzyme inhibition) .
- In vitro assays : Prioritize assays based on substituent effects (e.g., chloro-phenoxy groups may enhance lipophilicity for membrane penetration) .
- Dose-response studies : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., anti-inflammatory or anticancer models) with positive controls (e.g., known kinase inhibitors) .
Advanced Structural and Electronic Analysis
Q: What computational and experimental methods elucidate the electronic properties and reactivity of this compound? A:
- HOMO-LUMO analysis : Predict reactivity sites using DFT calculations (e.g., electron-deficient chloro-phenoxy regions) .
- FTIR and MESP mapping : Identify hydrogen-bonding propensity (amide C=O) and electrophilic/nucleophilic regions for reaction pathway predictions .
- Crystallographic data : Correlate packing motifs (e.g., π-π stacking of aromatic rings) with solubility and stability trends .
Troubleshooting Contradictory Synthesis Outcomes
Q: How should researchers address inconsistent yields or impurities in synthetic routes? A:
- Parameter optimization : Adjust reaction time (e.g., overnight stirring for complete coupling) and temperature (0–5°C for TBTU stability) .
- By-product analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .
- Solvent selection : Test polar aprotic solvents (e.g., DCM vs. toluene) to improve coupling efficiency .
Stability and Storage Considerations
Q: What storage conditions and stability assessments are recommended for long-term use in experiments? A:
- Storage : Protect from light and moisture at 2–8°C in sealed, argon-purged vials .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition (e.g., ester hydrolysis) .
Computational Docking for Mechanistic Insights
Q: How can molecular docking guide hypotheses about this compound’s mechanism of action? A:
- Target selection : Prioritize proteins with known binding to chloro-phenoxy motifs (e.g., COX-2 for anti-inflammatory activity) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions, validated by mutagenesis studies .
Solubility and Formulation Challenges
Q: What strategies improve aqueous solubility for in vivo studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
